(S)-1-Amino-3-chloro-2-propanol
Overview
Description
(S)-1-Amino-3-chloro-2-propanol, also known as Serinol, is a chiral building block that has gained significant attention in the field of organic synthesis due to its unique chemical properties. This compound is a derivative of serine and is widely used in the synthesis of pharmaceuticals, agrochemicals, and natural products.
Mechanism of Action
The mechanism of action of (S)-1-Amino-3-chloro-2-propanol is dependent on its specific application. In the pharmaceutical industry, it acts as a precursor for the synthesis of drugs that have various mechanisms of action, such as inhibiting DNA replication or disrupting viral replication. In the agrochemical industry, it acts as a precursor for the synthesis of herbicides and insecticides that target specific enzymes or metabolic pathways in plants or insects.
Biochemical and physiological effects:
(S)-1-Amino-3-chloro-2-propanol has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that it can inhibit the growth of cancer cells and viruses. Additionally, it has been shown to have anti-inflammatory effects and can modulate immune responses.
Advantages and Limitations for Lab Experiments
The use of (S)-1-Amino-3-chloro-2-propanol in lab experiments has several advantages, including its high purity and chiral selectivity. However, its high cost and limited availability can be a limitation for some experiments.
Future Directions
There are several future directions for the research and development of (S)-1-Amino-3-chloro-2-propanol. One area of interest is the synthesis of new drugs and agrochemicals using this compound as a building block. Additionally, there is potential for the development of new analytical methods for the detection and quantification of this compound in various matrices. Finally, the use of (S)-1-Amino-3-chloro-2-propanol as a chiral auxiliary in asymmetric synthesis could be further explored to develop more efficient and selective reactions.
Scientific Research Applications
(S)-1-Amino-3-chloro-2-propanol has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, it is used as a building block for the synthesis of drugs such as anti-cancer agents and anti-viral drugs. In the agrochemical industry, it is used in the synthesis of herbicides and insecticides. Additionally, this compound has been used as a ligand in coordination chemistry and as a chiral auxiliary in asymmetric synthesis.
properties
IUPAC Name |
(2S)-1-amino-3-chloropropan-2-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8ClNO/c4-1-3(6)2-5/h3,6H,1-2,5H2/t3-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYJBWQFWXJKKMS-GSVOUGTGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CCl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](CCl)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20201698 | |
Record name | 2-Propanol, 1-amino-3-chloro-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Amino-3-chloro-2-propanol | |
CAS RN |
53494-57-8 | |
Record name | 1-Amino-3-chloro-2-propanol, (S)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053494578 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propanol, 1-amino-3-chloro-, (S)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20201698 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-AMINO-3-CHLORO-2-PROPANOL, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EWM6ZIT38N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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